![molecular formula C14H10N4O5S3 B12414178 Mt KARI-IN-5](/img/structure/B12414178.png)
Mt KARI-IN-5
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Overview
Description
Mt KARI-IN-5, also known as compound 6c, is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This enzyme is crucial in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drug development. This compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μM and low cytotoxicity (HEK IC50 > 64 μg/mL) .
Preparation Methods
The synthesis of Mt KARI-IN-5 involves the development of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues. The synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine under specific conditions to yield the desired compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.
Chemical Reactions Analysis
Mt KARI-IN-5 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mt KARI-IN-5 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of ketol-acid reductoisomerase in Mycobacterium tuberculosis.
Biology: It helps in understanding the role of branched-chain amino acid biosynthesis in bacterial growth and survival.
Medicine: this compound is a potential lead compound for developing new anti-tuberculosis drugs, especially against drug-resistant strains.
Industry: The compound’s low cytotoxicity makes it a candidate for further development in pharmaceutical industries .
Mechanism of Action
Mt KARI-IN-5 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth. By binding to the active site of KARI, this compound prevents the enzyme from catalyzing the conversion of 2-acetolactate to 2,3-dihydroxy-3-alkylbutyrate, thereby disrupting the biosynthesis pathway and inhibiting bacterial growth .
Comparison with Similar Compounds
Mt KARI-IN-5 is compared with other ketol-acid reductoisomerase inhibitors, such as compounds 14 and 16, which have inhibitory constant values of 3.71 μM and 3.06 μM, respectively . These compounds also show inhibitory activity against Mycobacterium tuberculosis but differ in their binding affinities and cytotoxicity profiles. This compound is unique due to its specific structure, which includes a 5-nitrothiophen-2-yl group and a 1,3,4-thiadiazol-2-yl moiety, contributing to its potent inhibitory activity and low cytotoxicity .
Biological Activity
Mt KARI-IN-5, also referred to as compound 6c, is a synthetic compound that has emerged as a promising candidate in the fight against tuberculosis (TB). Its primary mechanism of action involves the inhibition of Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI), an essential enzyme in the bacterial biosynthesis pathway for branched-chain amino acids. This inhibition disrupts vital metabolic processes within the bacterium, leading to its growth inhibition and potential death.
This compound specifically targets the ketol-acid reductoisomerase enzyme in Mycobacterium tuberculosis. The compound binds to the enzyme's active site, effectively blocking its function. This action is critical because KARI plays a pivotal role in synthesizing branched-chain amino acids such as valine, leucine, and isoleucine, which are essential for bacterial growth and survival. The inhibition constant (Ki) for this compound has been reported at 4.72 μM, indicating a strong affinity for the target enzyme.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of various strains of Mycobacterium tuberculosis, including multidrug-resistant variants. These studies highlight its potential as a therapeutic agent against TB, particularly in cases where conventional treatments fail due to resistance.
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other known antitubercular agents:
Compound | Ki (μM) | Mechanism of Action | Efficacy Against MDR Strains |
---|---|---|---|
This compound | 4.72 | Inhibition of KARI | Yes |
Isoniazid | 0.1 | Inhibition of mycolic acid synthesis | Yes |
Rifampicin | 0.02 | Inhibition of RNA polymerase | Yes |
Ethambutol | 0.5 | Inhibition of arabinogalactan synthesis | Limited |
Structural Insights
The structure of this compound is characterized by specific functional groups that enhance its binding affinity to KARI. Molecular docking studies have provided insights into how modifications in the compound's structure can influence its inhibitory potency .
Study on Binding Affinity
Research conducted utilizing molecular docking techniques revealed that this compound exhibits high binding affinity for the active site of Mycobacterium tuberculosis KARI. The study indicated that structural modifications could further optimize its efficacy, suggesting avenues for future research aimed at enhancing its therapeutic potential .
Biochemical Characterization
A recent characterization study highlighted a new class II KARI from a Mycobacterium tuberculosis variant, demonstrating similar kinetic profiles to this compound. This study emphasized the evolutionary advantages conferred by the bi-catalytic nature of these enzymes, which utilize both NADPH and NADH as cofactors . Such findings underscore the importance of understanding enzyme mechanics in developing effective inhibitors like this compound.
Properties
Molecular Formula |
C14H10N4O5S3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17) |
InChI Key |
WFMFLZBQKIAQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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